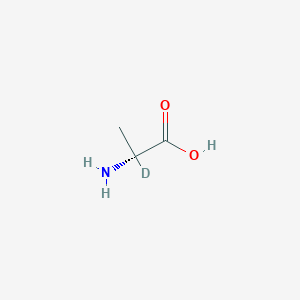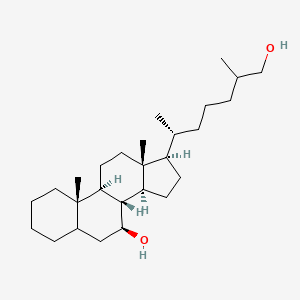
5-Ethenylisoquinolin-6-amine
Übersicht
Beschreibung
5-Ethenylisoquinolin-6-amine is a chemical compound that has gained attention in scientific research due to its potential applications in medicinal chemistry. It belongs to the class of isoquinoline derivatives and has a unique structure that makes it a promising candidate for drug development. In
Wirkmechanismus
The mechanism of action of 5-ethenylisoquinolin-6-amine is not fully understood, but it is believed to act by inhibiting key enzymes and proteins involved in various biological processes. For example, it has been found to inhibit the activity of acetylcholinesterase, an enzyme that degrades the neurotransmitter acetylcholine. By inhibiting this enzyme, 5-ethenylisoquinolin-6-amine can increase the levels of acetylcholine in the brain, leading to improved cognitive function.
Biochemical and Physiological Effects:
Studies have shown that 5-ethenylisoquinolin-6-amine exhibits cytotoxic activity against cancer cells, particularly breast and lung cancer cells. It has also been found to have anti-inflammatory properties, reducing the production of pro-inflammatory cytokines. Additionally, it has been shown to improve cognitive function in animal models of Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 5-ethenylisoquinolin-6-amine in lab experiments is its unique structure, which makes it a promising candidate for drug development. Additionally, its cytotoxic and anti-inflammatory properties make it a potential candidate for the treatment of cancer and inflammation. However, one limitation is that the mechanism of action is not fully understood, which makes it difficult to optimize its use in drug development.
Zukünftige Richtungen
There are several future directions for research on 5-ethenylisoquinolin-6-amine. One area of interest is in the development of drugs for the treatment of cancer and inflammation. Additionally, further research is needed to fully understand the mechanism of action and optimize its use in drug development. Another potential direction is in the development of drugs for the treatment of Alzheimer's disease, given its ability to inhibit acetylcholinesterase. Overall, 5-ethenylisoquinolin-6-amine shows promise as a candidate for drug development, and further research is needed to fully explore its potential.
Wissenschaftliche Forschungsanwendungen
5-Ethenylisoquinolin-6-amine has shown potential applications in medicinal chemistry, particularly in the development of drugs for the treatment of cancer, inflammation, and neurological disorders. Studies have shown that it exhibits cytotoxic activity against cancer cells and has anti-inflammatory properties. Additionally, it has been found to be a potent inhibitor of acetylcholinesterase, making it a potential candidate for the treatment of Alzheimer's disease.
Eigenschaften
IUPAC Name |
5-ethenylisoquinolin-6-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2/c1-2-9-10-5-6-13-7-8(10)3-4-11(9)12/h2-7H,1,12H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBVMAZPBWMVXSW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1=C(C=CC2=C1C=CN=C2)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80658129 | |
| Record name | 5-Ethenylisoquinolin-6-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80658129 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Ethenylisoquinolin-6-amine | |
CAS RN |
566944-01-2 | |
| Record name | 5-Ethenylisoquinolin-6-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80658129 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![5-Methylimidazo[1,5-a]pyridine-1-carbaldehyde](/img/structure/B3272429.png)





